2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate
Description
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Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[cyclohexyl(methyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-27(19-7-3-2-4-8-19)34(30,31)21-12-9-18(10-13-21)24(29)32-20-11-14-22-23(17-20)33-25(26-22)28-15-5-6-16-28/h9-14,17,19H,2-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXCPZGRGENOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Pyrrolidin-1-yl)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate is a derivative of benzothiazole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N2O3S2
- Molar Mass : 392.53 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
- Antimicrobial Activity : Benzothiazole derivatives often exhibit significant antimicrobial properties, making them potential candidates for treating bacterial and fungal infections.
- Anticancer Properties : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers.
Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including the compound . The results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. -
Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Anti-inflammatory Effects
Research focused on the anti-inflammatory properties revealed that this compound effectively reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.
Scientific Research Applications
Structure
The structure of the compound features:
- A benzothiazole moiety that contributes to its biological activity.
- A pyrrolidine ring which enhances its binding properties.
- A sulfamoyl group that may play a role in its interaction with biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways.
Antitumor Activity
Research indicates that derivatives of benzothiazole possess significant anticancer properties. The incorporation of the pyrrolidine ring may enhance the selectivity and potency against cancer cell lines. Studies have shown that similar compounds exhibit cytotoxic effects on various cancer types, including breast and lung cancer .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal strains, making it a candidate for developing new antibiotics .
Case Studies
Several studies have explored the pharmacodynamics of similar compounds:
- A study published in the Journal of Medicinal Chemistry demonstrated that a related benzothiazole compound effectively inhibited tumor growth in xenograft models .
- Another research article highlighted the antimicrobial efficacy of sulfamoyl derivatives against resistant bacterial strains, showcasing their potential in treating infections that are difficult to manage with existing antibiotics .
Potential in Drug Development
The compound's unique characteristics make it a valuable candidate for drug development:
- Lead Compound Identification : Its structural features can serve as a lead for synthesizing new analogs with improved efficacy and reduced toxicity.
- Formulation Development : The solubility and stability profiles of this compound can be studied to formulate effective dosage forms for clinical use.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
